An In-depth Technical Guide to the Chemical Structure and Properties of Bandrowski's Base
An In-depth Technical Guide to the Chemical Structure and Properties of Bandrowski's Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bandrowski's base, a trimeric compound formed from the oxidation of p-phenylenediamine (PPD). This document details its chemical structure, physicochemical properties, synthesis, and toxicological significance, presenting data in a structured format for scientific and research applications.
Chemical Identity and Structure
Bandrowski's base, first prepared by the Polish chemist Ernst Bandrowski, is a significant compound in the fields of organic synthesis and toxicology.[1] It is primarily known as a byproduct formed during the oxidative process of permanent hair dyeing, where PPD is a key ingredient.[1][2]
The structure of Bandrowski's base is a quinone imine with amino substituents at the 2- and 5-positions and 4-aminophenyl groups on both imine nitrogens.[3][4][5] It is systematically named N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine).[1] X-ray crystallography studies have confirmed its solid-state structure, revealing that the molecules are positioned across crystallographic inversion centers.[1]
Table 1: Chemical Identifiers for Bandrowski's Base
| Identifier | Value | Source(s) |
| IUPAC Name | 3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | [1] |
| CAS Number | 20048-27-5 | [1][2][6][7][8] |
| Molecular Formula | C₁₈H₁₈N₆ | [1][2][3][4][6][7][8] |
| Canonical SMILES | N(C1=CC=C(N)C=C1)=C2C=C(N)C(=NC3=CC=C(N)C=C3)C=C2N | [6] |
| InChI | InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | [6][7] |
| InChIKey | KKJZEUXMWDXPAU-UHFFFAOYSA-N | [6][7] |
Physicochemical and Computed Properties
Bandrowski's base appears as a yellow to dark brown crystalline solid.[1][7] Its properties have been characterized through various experimental and computational methods.
Table 2: Physicochemical and Computed Properties of Bandrowski's Base
| Property | Value | Source(s) |
| Molecular Weight | 318.38 g/mol | [1][3][4][6][7] |
| Appearance | Yellow or dark brown crystalline solid | [1][7] |
| Melting Point | 296-298 °C (crude), 310-311 °C (from alcohol) | [9] |
| Boiling Point (Predicted) | 523.5 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 5.81 ± 0.10 | [4] |
| XLogP3 | 1.4 | [3][4] |
| Topological Polar Surface Area | 129 Ų | [3][4] |
| Hydrogen Bond Donor Count | 4 | [3][4] |
| Hydrogen Bond Acceptor Count | 6 | [3][4] |
| Rotatable Bond Count | 2 | [3][4] |
Synthesis and Formation
Bandrowski's base is not typically synthesized as a primary target but is formed as a product of the self-coupling of p-phenylenediamine (PPD) under oxidative conditions.[1][10] This reaction is particularly relevant in the application of permanent hair dyes, where PPD is oxidized by agents like hydrogen peroxide in an alkaline medium.[2][8] The formation is favored at a pH greater than 9.0.[2][8]
Caption: Synthesis workflow for Bandrowski's base from p-phenylenediamine.
The following protocol is based on the method described by Ritter and Schmitz for the synthesis of Bandrowski's Base.[8]
-
Dissolution: Dissolve 5 grams of p-phenylenediamine (PPD) in 375 mL of water.
-
pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide to the solution to adjust the pH to approximately 9.5.
-
Oxidation: Add 62.5 mL of 3% hydrogen peroxide to the alkaline PPD solution.
-
Incubation: Keep the resulting solution under room conditions for 24 hours to allow for the formation of Bandrowski's base.
-
Isolation: The product can be isolated from the reaction mixture, yielding an ochre yellow solid.[9]
Toxicological and Biological Significance
Bandrowski's base is of significant interest to toxicologists and drug development professionals due to its adverse biological effects. It is a known potent mutagen and a suspected carcinogen.[11][12][13] The formation of Bandrowski's base from PPD is a primary concern in the safety assessment of hair dye formulations.[11][13] It is also recognized as a potent allergen, contributing to allergic contact dermatitis (ACD) in sensitized individuals.[3][4][13][14]
Caption: Formation of Bandrowski's base and its associated biological effects.
Table 3: Toxicological Data for Bandrowski's Base
| Test | Species | Endpoint | Value | Source(s) |
| Acute Fish Toxicity | Fish Embryo | LC50 | 3.478 mg/L (preliminary) |
Crystallographic Data
The crystal structure of Bandrowski's base has been determined, providing precise information on its three-dimensional conformation.
Table 4: Crystal Structure Data for Bandrowski's Base
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [15] |
| Space Group | P 1 21/n 1 | [15] |
| Unit Cell Dimensions | ||
| a | 5.396 Å | [15] |
| b | 7.935 Å | [15] |
| c | 18.311 Å | [15] |
| α | 90.00° | [15] |
| β | 93.71° | [15] |
| γ | 90.00° | [15] |
| Z Value | 2 | [15] |
Conclusion
Bandrowski's base is a chemically and toxicologically important trimer of p-phenylenediamine. Its well-defined chemical structure and properties, coupled with its formation during common oxidative processes, make it a crucial molecule for study in the fields of organic chemistry, materials science, and toxicology. The data and protocols presented in this guide offer a foundational resource for professionals engaged in research and development involving this compound.
References
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- 2. rjtcsonline.com [rjtcsonline.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. BANDROWSKI'S BASE | 20048-27-5 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. scialert.net [scialert.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ec.europa.eu [ec.europa.eu]
- 11. safecosmetics.org [safecosmetics.org]
- 12. madesafe.org [madesafe.org]
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- 15. Bandrowski's base - PubChem [pubchem.ncbi.nlm.nih.gov]
